molecular formula C15H18O5 B14732902 2-Benzoyl-succinic acid diethyl ester CAS No. 10539-50-1

2-Benzoyl-succinic acid diethyl ester

Cat. No.: B14732902
CAS No.: 10539-50-1
M. Wt: 278.30 g/mol
InChI Key: QNMQQXJHWZWNSI-UHFFFAOYSA-N
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Description

2-Benzoyl-succinic acid diethyl ester (CAS# 81327-46-0) is a high-purity chemical intermediate designed for research and development applications. This diester compound is of significant interest in synthetic organic chemistry, particularly as a potential substrate in condensation reactions. Succinic acid diethyl esters are known to participate in key synthetic routes. For instance, diethyl succinate serves as a fundamental starting material in the Stobbe condensation, a base-catalyzed reaction with aldehydes or ketones to form alkylidenesuccinic acids, which are valuable precursors to complex structures . The structural motif of substituted succinic acid esters is frequently exploited in the construction of heterocyclic compounds. Research into similar fused heterocyclic systems, such as thieno[2,3-h][1]benzopyrans, has demonstrated the utility of these intermediates in developing materials with specific photophysical properties, which can be fine-tuned based on the substitution pattern of the core scaffold . The synthesis of such diesters typically involves esterification reactions, where dicarboxylic acids react with alcohols. Modern catalytic methods for these reactions include thermal, photocatalytic, and enzymatic catalysis, with process intensification techniques like reactive distillation being employed to enhance efficiency and yield . This product is sold For Research Use Only. It is strictly for laboratory research purposes and is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

10539-50-1

Molecular Formula

C15H18O5

Molecular Weight

278.30 g/mol

IUPAC Name

diethyl 2-benzoylbutanedioate

InChI

InChI=1S/C15H18O5/c1-3-19-13(16)10-12(15(18)20-4-2)14(17)11-8-6-5-7-9-11/h5-9,12H,3-4,10H2,1-2H3

InChI Key

QNMQQXJHWZWNSI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C(=O)C1=CC=CC=C1)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Benzoyl-succinic acid diethyl ester can be synthesized through several methods. One common approach involves the esterification of succinic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete esterification. Another method involves the reaction of succinic anhydride with benzoyl chloride in the presence of a base such as pyridine, followed by esterification with ethanol .

Industrial Production Methods

In industrial settings, the production of 2-Benzoyl-succinic acid diethyl ester often involves large-scale esterification processes. These processes utilize continuous reactors to maintain optimal reaction conditions, such as temperature and pressure, to maximize yield and efficiency. Catalysts like sulfuric acid or p-toluenesulfonic acid are commonly used to accelerate the esterification reaction .

Chemical Reactions Analysis

Types of Reactions

2-Benzoyl-succinic acid diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Benzoyl-succinic acid diethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzoyl-succinic acid diethyl ester involves its interaction with various molecular targets. In enzymatic reactions, the ester groups can be hydrolyzed by esterases, leading to the formation of succinic acid and benzoyl derivatives. The benzoyl group can interact with proteins and enzymes, potentially inhibiting or modifying their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Comparative Analysis of Succinic and Malonic Acid Esters

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Functional Groups Ester Groups Key Applications/Notes Reference
2-Benzoyl-succinic acid diethyl ester C₁₅H₁₈O₅ 278.3 Benzoyl (C₆H₅CO-) at C2; diethyl ester Ethyl Synthetic intermediate; potential UV stabilizer (inferred)
Diethyl benzylmalonate C₁₄H₁₈O₄ 250.29 Benzyl (C₆H₅CH₂-) at C2; diethyl ester Ethyl Pharmaceutical intermediate
(S)-(-)-Methylsuccinic acid dimethyl ester C₆H₁₀O₄ 146.14 Methyl group at C2; dimethyl ester Methyl Chiral building block for asymmetric synthesis
2-Methoxycarbonylsuccinic acid dimethyl ester C₇H₁₀O₆ 190.15 Methoxycarbonyl (-COOCH₃) at C2; dimethyl ester Methyl Reactant in polymer chemistry (inferred)
2-Benzo[b]thiophen-2-yl-2-hydroxy-succinic acid 4-benzyl ester 1-ethyl ester C₂₄H₂₂O₅S 422.5 Benzo[b]thiophene and hydroxyl groups; mixed benzyl/ethyl esters Benzyl/ethyl Bioactive molecule (inferred from heterocyclic substituent)

Key Structural and Functional Differences:

Substituent Effects: The benzoyl group in 2-benzoyl-succinic acid diethyl ester enhances lipophilicity and UV absorption compared to the benzyl group in diethyl benzylmalonate .

Ester Chain Length :

  • Ethyl esters (e.g., in the target compound and diethyl benzylmalonate) offer lower volatility and higher hydrophobicity than methyl esters (e.g., (S)-(-)-methylsuccinic acid dimethyl ester) .

Backbone Length :

  • Malonic acid derivatives (e.g., diethyl benzylmalonate) have a two-carbon backbone, making them more conformationally flexible than succinic acid derivatives .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Benzoyl-succinic acid diethyl ester, and what key parameters influence yield and purity?

  • Methodology : The compound is typically synthesized via esterification of 2-benzoyl-succinic acid with ethanol in the presence of acid catalysts (e.g., sulfuric acid) under reflux. Critical parameters include stoichiometric ratios (excess ethanol drives esterification), reaction temperature (60–80°C to avoid decomposition), and catalyst concentration. Solvent selection (e.g., toluene for azeotropic water removal) improves yield. Post-synthesis, purification via fractional distillation or recrystallization (using ethanol/water mixtures) ensures purity .

Q. How can researchers characterize the purity and structural integrity of 2-Benzoyl-succinic acid diethyl ester using spectroscopic methods?

  • Methodology :

  • NMR : 1^1H NMR confirms ester groups (δ 1.2–1.4 ppm for ethyl CH3_3, δ 4.1–4.3 ppm for ester CH2_2) and benzoyl aromatic protons (δ 7.4–8.0 ppm). 13^{13}C NMR identifies carbonyl carbons (δ 165–175 ppm).
  • IR Spectroscopy : Ester C=O stretches (~1740 cm1^{-1}) and aromatic C=C stretches (~1600 cm1^{-1}) validate functional groups.
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 308 for [M+^+]) and fragmentation patterns (e.g., loss of ethyl groups) confirm molecular weight and structure .

Q. What storage conditions are recommended to maintain the stability of 2-Benzoyl-succinic acid diethyl ester?

  • Methodology : Store under inert atmosphere (argon/nitrogen) at 2–8°C to prevent hydrolysis. Use amber glass vials to minimize photodegradation. Regular purity checks via TLC or HPLC are advised, especially after prolonged storage. Contamination with moisture or acids accelerates decomposition .

Advanced Research Questions

Q. What are the challenges in achieving regioselective esterification in the synthesis of 2-Benzoyl-succinic acid diethyl ester, and how can competing side reactions be mitigated?

  • Methodology : The succinic acid backbone has two carboxylic acid groups, leading to potential di-esterification or incomplete mono-esterification. To enhance regioselectivity:

  • Use bulky protecting groups (e.g., tert-butyl) for one carboxylic acid during synthesis.
  • Employ kinetic control via low-temperature reactions (<50°C) and dropwise addition of ethanol.
  • Monitor reaction progress using in-situ FTIR to detect intermediate mono-ester formation .

Q. How do variations in reaction solvent polarity impact the kinetic vs. thermodynamic control in the formation of 2-Benzoyl-succinic acid diethyl ester?

  • Methodology : Polar solvents (e.g., DMF) stabilize charged intermediates, favoring mono-esterification (kinetic product). Non-polar solvents (e.g., toluene) favor di-ester formation (thermodynamic product due to entropy-driven azeotropic water removal). Solvent screening via Design of Experiments (DoE) optimizes selectivity. Computational modeling (e.g., DFT) predicts solvent effects on transition states .

Q. How can researchers resolve contradictions in reported melting points or spectral data for 2-Benzoyl-succinic acid diethyl ester across literature sources?

  • Methodology :

  • Cross-validate purity using orthogonal techniques (e.g., HPLC coupled with NMR).
  • Compare data with standardized references from NIST Chemistry WebBook or peer-reviewed synthesis protocols.
  • Investigate polymorphic forms via X-ray crystallography, as crystalline vs. amorphous states affect melting points .

Q. What strategies are effective in scaling up the synthesis of 2-Benzoyl-succinic acid diethyl ester while maintaining reproducibility?

  • Methodology :

  • Implement continuous flow reactors for precise temperature and mixing control.
  • Use process analytical technology (PAT) like inline FTIR for real-time monitoring.
  • Optimize workup steps (e.g., liquid-liquid extraction with ethyl acetate) to reduce batch-to-batch variability .

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